N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dihydro-1H-inden-1-one is a fused molecule containing cyclopentanone and a benzene ring . It belongs to the class of organic compounds known as indanes . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring .
Synthesis Analysis
There are several methods for synthesizing compounds similar to the one you’re interested in. For instance, 2,3-dihydro-1H-inden-1-one derivatives can be synthesized by grinding, stirring, and ultrasound irradiation methods . Benzofurans can be synthesized from 2-hydroxystilbenes using iodine (III)-catalyzed oxidative cyclization .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-inden-1-one consists of a cyclopentanone fused to a benzene ring . The structure of benzofuran consists of a benzene ring fused to a furan ring .Scientific Research Applications
Synthesis and Characterization
Novel Synthetic Approaches
The development of efficient synthetic routes for benzofuran derivatives has been a focus of research due to their biological significance. Vincetti et al. (2016) described a microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides, showcasing a rapid methodology that could be utilized in drug discovery for identifying biologically active compounds (Vincetti et al., 2016). Similarly, Thorat et al. (2016) reported on the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, indicating the potential of benzofuran derivatives in combating tuberculosis (Thorat et al., 2016).
Chemical Stability and Enzymatic Hydrolysis
Research on the chemical stability and enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl amide derivatives by Kahns and Bundgaard (1991) offers insights into the prodrug potential of compounds with the carboxamide group, relevant for understanding the metabolic fate of benzofuran-2-carboxamides (Kahns & Bundgaard, 1991).
Biological Activities and Applications
Anti-inflammatory and Analgesic Agents
The synthesis and evaluation of benzofuran-2-carboxamide derivatives for their anti-inflammatory, analgesic, and antipyretic properties have been explored. Xie et al. (2014) demonstrated that certain derivatives exhibit significant activities, highlighting the therapeutic potential of benzofuran-2-carboxamides in treating inflammatory conditions (Xie et al., 2014).
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been widely studied. Idrees et al. (2020) synthesized and characterized novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showcasing excellent yields and significant in vitro antibacterial activity (Idrees et al., 2020).
Neuroprotective and Antioxidant Effects
Research by Cho et al. (2015) on novel benzofuran-2-carboxamide derivatives revealed their neuroprotective and antioxidant activities, suggesting their potential in treating neurodegenerative diseases (Cho et al., 2015).
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(17-11-14-6-2-4-8-16(14)23-17)20-12-19(22)10-9-13-5-1-3-7-15(13)19/h1-8,11,22H,9-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXXOBPBFTYSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.